molecular formula C4H4N2O2S B578815 4-Aminothiazole-5-carboxylic acid CAS No. 1353101-89-9

4-Aminothiazole-5-carboxylic acid

Cat. No. B578815
CAS RN: 1353101-89-9
M. Wt: 144.148
InChI Key: PSHKDNUXHXEYDT-UHFFFAOYSA-N
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Description

4-Aminothiazole-5-carboxylic acid (ATCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. ATCA is a versatile compound that exhibits unique physicochemical properties, making it a promising candidate for the development of novel drugs, catalysts, and materials.

Mechanism Of Action

The mechanism of action of 4-Aminothiazole-5-carboxylic acid is not fully understood. However, it has been reported to exhibit its biological activities by inhibiting various enzymes and proteins, including DNA topoisomerase II, cyclooxygenase-2, and 5-lipoxygenase. 4-Aminothiazole-5-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-Aminothiazole-5-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Aminothiazole-5-carboxylic acid has also been reported to exhibit antimicrobial activity against various bacteria and fungi. Additionally, 4-Aminothiazole-5-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

4-Aminothiazole-5-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Aminothiazole-5-carboxylic acid is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-Aminothiazole-5-carboxylic acid in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-Aminothiazole-5-carboxylic acid can exhibit low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-Aminothiazole-5-carboxylic acid. One potential area of research is the development of novel drugs targeting various diseases, including cancer and Alzheimer's disease. Another area of research is the development of new catalysts for organic synthesis. 4-Aminothiazole-5-carboxylic acid has also been investigated as a potential material for use in electronic devices due to its unique electronic properties. Further research is needed to fully understand the potential applications of 4-Aminothiazole-5-carboxylic acid in these fields.

Synthesis Methods

4-Aminothiazole-5-carboxylic acid can be synthesized using various methods, including the reaction of thiosemicarbazide with α-bromoketones or α-bromoesters, the reaction of thiosemicarbazide with α-haloacids, and the reaction of thiosemicarbazide with α-haloketones. The most common method for synthesizing 4-Aminothiazole-5-carboxylic acid involves the reaction of thiosemicarbazide with α-bromoacetic acid in the presence of a base, followed by oxidation of the resulting thiazole intermediate.

Scientific Research Applications

4-Aminothiazole-5-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. 4-Aminothiazole-5-carboxylic acid has also been investigated as a potential scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

4-amino-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHKDNUXHXEYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299156
Record name 4-Amino-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminothiazole-5-carboxylic acid

CAS RN

1353101-89-9
Record name 4-Amino-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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